Home > Products > Screening Compounds P130790 > methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate
methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate -

methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate

Catalog Number: EVT-4942651
CAS Number:
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994

  • Compound Description: GDC-0994 (22) is an orally bioavailable, small molecule inhibitor with selectivity for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []
  • Relevance: GDC-0994, like methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, contains a 1-methyl-1H-pyrazol-yl moiety. While the core structures differ, this shared moiety suggests potential interest in exploring the structure-activity relationships and biological activities of both compounds, especially considering the potential for kinase inhibition. []

PF-06459988

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed to target T790M-containing double mutant epidermal growth factor receptors (EGFRs). [] It demonstrates potent and specific inhibition of drug-resistant EGFR mutants (L858R/T790M, Del/T790M) with minimal activity against wild-type EGFR. []
  • Relevance: PF-06459988 shares the 1-methyl-1H-pyrazol-yl moiety with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] The presence of this moiety in a potent EGFR inhibitor suggests that further investigation into the target compound's potential for kinase inhibition, particularly against EGFR mutants, could be of interest.

(E)-4-(((5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl) Methylene) Amino)-Benzenesulfonamide

  • Compound Description: (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino) benzenesulfonamide (HL) is a Schiff base ligand. [] It readily forms a complex with molybdenum dioxide (MoO2(II)). [] Theoretical and experimental analyses of HL suggest potential pharmacological activity based on its in silico bioactivity score and drug-likeness properties. []
  • Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazol-yl structure with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This structural similarity, along with the reported potential pharmacological activity of HL, warrants further investigation into the biological activity of the target compound.

Methyl 4-[(5-Methyl-1H-Pyrazol-3-yl)Amino]-3-Nitrobenzoate

  • Compound Description: Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (I) is a compound exhibiting a polarized (charge-separated) structure in the nitroaniline portion. [] In the crystalline form, molecules of (I) are linked into chains by a combination of N-H...O and C-H...O hydrogen bonds. []
  • Relevance: Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, like the target compound methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, contains a (5-methyl-1H-pyrazol-3-yl)amino group. [] This structural similarity suggests that exploring the potential biological activities of the target compound, particularly those related to its hydrogen bonding capabilities, might be relevant.

Methyl 1-(5-Methyl-1H-Pyrazol-3-yl)-1H-Benzimidazole-5-carboxylate

  • Compound Description: Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (II) is formed from the reduction and subsequent ring formation of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. [] In its crystalline form, molecules of (II) are linked into sheets by N-H...N and C-H...O hydrogen bonds. []
  • Relevance: Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate contains a 5-methyl-1H-pyrazol-3-yl moiety, a structural feature also present in methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This shared structural element, along with the compound's hydrogen bonding capabilities, could provide insights into the potential interactions and activities of the target compound.

(3Z)-3-{1-[(5-Phenyl-1H-Pyrazol-3-yl)Amino]Ethylidene}-4,5-Dihydrofuran-2(3H)-one

  • Compound Description: (3Z)-3-{1-[(5-phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one (I) is a product of the reaction between 2-acetyl-4-butyrolactone and 5-amino-3-phenyl-1H-pyrazole. [] Its molecular structure is characterized by an intramolecular N-H...O hydrogen bond within the furanone component. [] Molecules of (I) form chains linked by intermolecular N-H...O hydrogen bonds. []
  • Relevance: This compound shares the (5-phenyl-1H-pyrazol-3-yl)amino group with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, highlighting a structural similarity. [] Investigating the potential for similar hydrogen bonding patterns and intermolecular interactions in the target compound could be valuable.

(3Z)-3-{1-[(5-Methyl-1H-Pyrazol-3-yl)Amino]Ethylidene}-4,5-Dihydrofuran-2(3H)-one-6-(2-Hydroxyethyl)-2,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7(4H)-one (1/1)

  • Compound Description: (3Z)-3-{1-[(5-methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one-6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1/1) (II) is a stoichiometric adduct formed in the reaction of 2-acetyl-4-butyrolactone and 5-amino-3-methyl-1H-pyrazole. [] It is structurally similar to (3Z)-3-{1-[(5-phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one but with a different constitution. [] Molecules of (II) are linked into ribbons containing rings through a combination of O-H...N and N-H...O hydrogen bonds. []
  • Relevance: This compound, similar to methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, features a (5-methyl-1H-pyrazol-3-yl)amino group. [] This structural comparison highlights the potential significance of this shared moiety in influencing the compound's interactions and activities.

N-{(1S)-2-Amino-1-[(3-Fluorophenyl)Methyl]Ethyl}-5-Chloro-4-(4-Chloro-1-Methyl-1H-Pyrazol-5-yl)-2-Thiophenecarboxamide Hydrochloride

  • Compound Description: N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride is described as an improved AKT inhibiting compound. [, ]
  • Relevance: This compound and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate both belong to the pyrazole class of compounds and share a 1-methyl-1H-pyrazolyl group. [, ] This structural link suggests a potential avenue for investigating the target compound's biological activity, specifically in the context of AKT inhibition.

(S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-yl)Phenyl)-2,2,2-Trifluoroethoxy)Pyrimidin-4-yl)Phenyl)Propanoate

  • Compound Description: (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate, commonly known as Telotristat ethyl, is formulated into solid dosage forms like tablets and granules. [] These formulations are designed to minimize the formation of degradation products, including (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid, during storage. []
  • Relevance: Both Telotristat ethyl and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate incorporate a 3-methyl-1H-pyrazol-1-yl moiety within their structures. [] This shared structural feature might indicate similarities in their physicochemical properties or potential biological activities, making Telotristat ethyl's formulation strategies relevant when considering the target compound.

3-Methyl-1-Phenyl-4-[(E)-(Pyridin-2-yl)Diazenyl]-1H-Pyrazol-5-ol

  • Compound Description: 3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol is a ligand used to synthesize Co(II) and Cu(II) complexes. [] These complexes have been investigated for their DNA-binding properties, DNA cleavage activity, and antibacterial activity. [] Additionally, in silico molecular docking studies suggest that these complexes could be potential drugs targeting the Glu-6p enzyme. []
  • Relevance: Both 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate belong to the pyrazole class of compounds and share the 3-methyl-1-phenyl-1H-pyrazol-yl moiety. [] The diverse biological activities exhibited by the metal complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol, particularly its DNA interaction and antibacterial properties, highlight the potential of pyrazole derivatives like the target compound as valuable scaffolds in medicinal chemistry.

1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: 1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base ligand used to synthesize Co(II), Ni(II), Mn(II), and Cu(II) complexes. [] These complexes are being investigated for their potential applications in various fields, including medicine, biology, materials, and the chemical industry. []
  • Relevance: 1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one contains a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl moiety, which is structurally similar to the 1-methyl-1H-pyrazol-3-yl group found in methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This structural similarity, combined with the potential applications of the metal complexes, suggests that exploring the coordination chemistry and potential biological activities of methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate with various metal ions could be a promising avenue for future research.

1-Amino-4-Methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: 1-Amino-4-methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (3) is formed during the rearrangement of isoxazol-5-yl hydrazine to 1-aminopyrazolone. [] The structure of this compound was determined through X-ray analysis of its corresponding benzylidene derivative. []
  • Relevance: This compound shares the (4-methyl-5-phenyl-1H-pyrazol-3-yl)amino group with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This structural similarity suggests the potential significance of this specific pyrazole derivative as a building block for diverse chemical synthesis and potential biological applications.

2-Amino-4-(5-Hydroxy-3-Methyl-1H-Pyrazol-4-Yl)-4H-Chromene-3-Carbonitrile Derivatives

  • Compound Description: A series of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives were synthesized using a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water. [] This catalyst-free method offers a simple and efficient approach for creating a diverse library of these compounds. []
  • Relevance: These derivatives and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate belong to the same chemical class: pyrazole derivatives. [] The successful synthesis of a diverse library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives highlights the versatility of pyrazole as a core structure and suggests potential for developing various derivatives of methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate with potentially interesting biological properties.

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

  • Compound Description: 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one is a molecule containing two pyrazole rings. [] Structural analysis reveals a dihedral angle between the two rings, and the presence of N-H⋯O hydrogen bonds generates a chain structure in the crystal. []
  • Relevance: 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one incorporates a 3-methyl-1H-pyrazol-yl moiety, which is also present in methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] While the overall structures differ, this shared moiety, particularly within the context of a molecule containing two pyrazole rings, suggests a possible area for exploration. Investigating the conformational flexibility and potential for intermolecular interactions, such as hydrogen bonding, in the target compound could be relevant.

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 is a potential Staphylococcus aureus sortase A inhibitor identified through computational docking models. [] It exhibited a minimum inhibitory concentration (MIC) of 108.2 µg/mL against S. aureus sortase A. []
  • Relevance: While not directly containing the pyrazole ring, DRC-KS1's identification as a S. aureus sortase A inhibitor suggests a broader context for evaluating the biological activity of methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] Considering that sortase A is a key virulence factor in S. aureus, investigating the target compound's potential antimicrobial activity, particularly against S. aureus, could be of interest.

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: DRC-KS2 is another potential Staphylococcus aureus sortase A inhibitor identified through computational studies. [] It demonstrated a MIC of 45.8 µg/mL against S. aureus sortase A. []
  • Relevance: Although DRC-KS2 doesn't share the exact 1-methyl-1H-pyrazol-3-yl group of the target compound, it does contain a 1-phenyl-1H-pyrazol- moiety, highlighting a structural similarity within the pyrazole class. [] This, combined with its activity against S. aureus sortase A, further supports the potential of investigating methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate for antimicrobial properties.

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is characterized by its intramolecular N—H⋯O interaction, forming an S(6) ring that stabilizes its enamine–keto form. [] The molecule's planar structure and specific dihedral angles between its rings are highlighted. []
  • Relevance: 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one contains the 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl group, which is structurally similar to the 1-methyl-1H-pyrazol-3-yl moiety in methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This structural similarity, along with the detailed conformational analysis of 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one, provides a valuable reference point for understanding the potential spatial arrangements and structural features of the target compound.

Ethyl 1-(((4-Acetylphenyl)((3-(Ethoxycarbonyl)-1H-Pyrazol-1-yl)Methyl)Amino) Methyl)-5-Methyl-1H-Pyrazole-3-Carboxylate (APC)

  • Compound Description: APC is a compound studied for its corrosion inhibition properties on mild steel in sulfuric acid solutions. [] It exhibits good inhibition efficiency, which increases with concentration and follows Langmuir's adsorption isotherm. [] Electrochemical studies classify it as a mixed-type inhibitor. []
  • Relevance: Both APC and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate share a 1H-pyrazol-yl group as a common structural feature. [] This shared moiety, along with APC's corrosion inhibition properties, suggests a potential avenue for exploring the target compound's interaction with metal surfaces. Although not directly related to its biological activity, this information could be relevant for understanding its potential behavior in different chemical environments.

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate

  • Compound Description: This compound is structurally characterized by an intramolecular N—H⋯O interaction leading to the formation of an S(6) ring. [] This ring stabilizes the enamine–keto form of the compound. [] The molecule's planarity and bond lengths suggest extensive conjugation. []
  • Relevance: Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate, like methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, contains a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl moiety. [] This structural similarity highlights the relevance of this particular pyrazole derivative and suggests potential for exploring similar intramolecular interactions and their influence on the target compound's conformation.

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)Pyrazin-2-yl)Oxy)-5-Isopropoxybenzamido)-1H-Pyrazol-1-yl)Methyl)Phosphonate (BMS-820132)

  • Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator, a class of drugs investigated for type 2 diabetes treatment. [] It was developed to mitigate the risk of hypoglycemia associated with "full" GK activators. []
  • Relevance: BMS-820132 and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate share the 1H-pyrazol-yl group. [] While their structures significantly differ, the presence of this moiety in a clinically relevant compound highlights the potential of pyrazole derivatives as pharmacologically active scaffolds. This finding suggests exploring the target compound for potential antidiabetic activity, particularly considering its structural similarities to a "partial" GK activator.

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA is a potent σ(1) receptor (σ(1)R) antagonist with high selectivity over σ(2) receptors (σ(2)R). [] It demonstrated significant antinociceptive effects in various pain models and possesses favorable physicochemical, safety, and ADME properties, leading to its selection as a clinical candidate. []
  • Relevance: S1RA, like methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate, contains a substituted 1H-pyrazol-3-yl group. [] This shared structural feature, particularly in the context of a clinically investigated drug candidate, underscores the significance of this moiety in drug design and suggests the potential of exploring the target compound's pharmacological properties, particularly related to σ(1)R antagonism and pain management.

4-[(3,4-Dimethoxybenzylidene)Amino]-5-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

  • Compound Description: 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a Schiff base compound synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3,4-dimethoxybenzaldehyde. [] Docking studies with human prostaglandin reductase (PTGR2) suggest potential inhibitory activity. []
  • Relevance: This compound shares the 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] The presence of this shared moiety and its potential for interacting with biological targets like PTGR2 makes it relevant for further investigation of the target compound's biological activity.

(E)-2-{[1-(3,11-Dimethyl-4-Methylene-10-Oxo-1-Phenyl-4,5,10,11-Tetrahydro-1H-Benzo[b]Pyrazolo[3,4-f][1,5]Diazocin-5-yl)Ethylidene]Amino}-N-Methyl-N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Benzamide

  • Compound Description: (E)-2-{[1-(3,11-dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide features a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance. [] The molecule also shows a near-perpendicular orientation between its benzene and pyrazole rings. []
  • Relevance: (E)-2-{[1-(3,11-dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide and methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate share a 3-methyl-1-phenyl-1H-pyrazol-yl group, highlighting a structural similarity. [] This shared moiety, along with the detailed structural information provided for (E)-2-{[1-(3,11-dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, allows for comparisons and insights into the potential conformational preferences and spatial arrangement of the target compound.

4,5,6,7-Tetrahydropyrazolo[3,4-d]Pyrimidin-4-On-6-Thiones

  • Compound Description: 4,5,6,7-Tetrahydropyrazolo[3,4-d]pyrimidin-4-on-6-thiones are synthesized by cyclizing N-(pyrazol-3-yl)-N.-substituted thioureas in basic solutions. [] These compounds can be further alkylated to form 6-alkylthio-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones. []
  • Relevance: The synthesis of 4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidin-4-on-6-thiones from pyrazole-containing starting materials demonstrates a potential synthetic route applicable to methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This suggests the possibility of transforming the target compound into similar fused heterocyclic systems, potentially leading to derivatives with altered properties and biological activities.

6-Amino Substituted Pyrazolo[3,4-d][1,3]Thiazin-4-Ones

  • Compound Description: 6-Amino substituted pyrazolo[3,4-d][1,3]thiazin-4-ones are a class of compounds synthesized by treating N-(pyrazol-3-yl)-thiourea derivatives with sulfuric acid. [] These compounds represent another example of a fused heterocyclic system derived from pyrazole-containing precursors. []
  • Relevance: The synthesis of 6-amino substituted pyrazolo[3,4-d][1,3]thiazin-4-ones from pyrazole-containing compounds highlights the versatility of pyrazole as a building block for diverse heterocyclic systems, suggesting similar possibilities for methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] Exploring synthetic routes to transform the target compound into such fused heterocycles could be a promising strategy for accessing compounds with potentially distinct biological profiles.

(±)-3-(5-Amino-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-2-Benzofuran-1(3H)-one

  • Compound Description: (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one features a planar benzofuran ring system with specific dihedral angles between the phenyl, furan, benzene, and pyrazole rings. [] The crystal structure reveals weak intermolecular interactions, including N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. []
  • Relevance: (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one shares the 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl group with methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate. [] This structural similarity, along with the detailed conformational analysis of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-Pyrazol-4-yl)-2-Benzofuran-1(3H)-one, could provide insights into the target compound's potential three-dimensional structure and its ability to engage in intermolecular interactions.

Properties

Product Name

methyl 5-benzyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate

IUPAC Name

methyl 5-benzyl-2-[(1-methylpyrazol-3-yl)carbamothioylamino]thiophene-3-carboxylate

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C18H18N4O2S2/c1-22-9-8-15(21-22)19-18(25)20-16-14(17(23)24-2)11-13(26-16)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,21,25)

InChI Key

BDPMZIQZSGBSEU-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)NC(=S)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.